molecular formula C7H11N3O B8032396 2-(Propylamino)pyrimidin-5-OL

2-(Propylamino)pyrimidin-5-OL

Cat. No.: B8032396
M. Wt: 153.18 g/mol
InChI Key: USMCCQYAHOQNQT-UHFFFAOYSA-N
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Description

2-(Propylamino)pyrimidin-5-OL is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a pyrimidine ring substituted with a propylamino group at the second position and a hydroxyl group at the fifth position. This compound is typically a white or off-white crystalline solid and is commonly used as an intermediate in the synthesis of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)pyrimidin-5-OL can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with propylamine under reflux conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then subjected to hydrolysis to introduce the hydroxyl group at the fifth position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)pyrimidin-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propylamino)pyrimidin-5-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Propylamino)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with the active site of the target, leading to inhibition or modulation of its activity. The hydroxyl group at the fifth position can also participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propylamino)pyrimidin-5-OL is unique due to the specific positioning of the propylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(propylamino)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-3-8-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMCCQYAHOQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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